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Compound of Interest

Compound Name: Aceclofenac methyl ester

Cat. No.: B602132 Get Quote

Introduction

Aceclofenac methyl ester, chemically known as methyl 2-(2-((2,6-

dichlorophenyl)amino)phenyl)acetate, is a key derivative and a significant impurity of the widely

used non-steroidal anti-inflammatory drug (NSAID), aceclofenac. Its proper identification and

characterization are crucial for quality control and drug development processes. This technical

guide provides a comprehensive overview of the spectroscopic analysis of aceclofenac
methyl ester, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This document is intended for researchers, scientists, and

professionals in the field of drug development and analytical chemistry.

Chemical Structure and Properties
IUPAC Name: Methyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Synonyms: Aceclofenac Impurity D, Methyl aceclofenac

Molecular Formula: C₁₇H₁₅Cl₂NO₄[1]

Molecular Weight: 368.21 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For aceclofenac methyl ester, both ¹H NMR and ¹³C NMR provide critical

information about the arrangement of atoms.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of aceclofenac methyl ester is expected to show signals

corresponding to the aromatic protons, the methylene protons of the acetate group, the

methylene protons of the ester side chain, and the methyl protons of the ester. The chemical

shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for Aceclofenac Methyl Ester

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 9.5 Singlet 1H -NH

~ 7.5 - 6.9 Multiplet 7H Aromatic Protons

~ 4.7 Singlet 2H -O-CH₂-C=O

~ 3.8 Singlet 2H -CH₂-Ar

~ 3.7 Singlet 3H -O-CH₃

Note: The predicted chemical shifts are based on the known spectrum of aceclofenac and

typical values for a methyl ester group. Actual experimental values may vary slightly.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Each unique carbon atom in aceclofenac methyl ester will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for Aceclofenac Methyl Ester
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Chemical Shift (δ, ppm) Assignment

~ 171 C=O (ester)

~ 169 C=O (ester)

~ 143 - 120 Aromatic Carbons

~ 65 -O-CH₂-

~ 52 -O-CH₃

~ 39 -CH₂-Ar

Note: These are predicted chemical shifts based on the structure and data from related

compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of aceclofenac methyl ester will show characteristic absorption bands for the N-H

group, aromatic C-H bonds, ester carbonyl groups, and C-O bonds.

Table 3: Predicted IR Absorption Data for Aceclofenac Methyl Ester

Wavenumber (cm⁻¹) Intensity Functional Group

~ 3320 Medium N-H Stretch

~ 3050 Medium Aromatic C-H Stretch

~ 2950 Medium Aliphatic C-H Stretch

~ 1770 Strong C=O Stretch (ester)

~ 1740 Strong C=O Stretch (ester)

~ 1580, 1500 Medium-Strong Aromatic C=C Bending

~ 1250 Strong C-O Stretch (ester)

~ 750 Strong C-Cl Stretch
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Note: The predicted absorption frequencies are based on the known spectrum of aceclofenac

and characteristic ester absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For aceclofenac methyl ester, the molecular ion peak [M]⁺ is expected, along

with fragment ions resulting from the cleavage of the ester and other bonds.

Table 4: Predicted Mass Spectrometry Data for Aceclofenac Methyl Ester

m/z Interpretation

367/369/371
[M]⁺ Molecular ion (isotopic pattern due to two

chlorine atoms)

294 [M - COOCH₃]⁺

276 [M - OCH₂COOCH₃]⁺

242 [M - CH₂COOCH₂COOCH₃]⁺

Note: The fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

aceclofenac methyl ester.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of aceclofenac methyl ester in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 15 ppm, a sufficient number of scans

for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b602132?utm_src=pdf-body
https://www.benchchem.com/product/b602132?utm_src=pdf-body
https://www.benchchem.com/product/b602132?utm_src=pdf-body
https://www.benchchem.com/product/b602132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at

0.00 ppm.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of aceclofenac methyl
ester with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin

film can be prepared by dissolving the sample in a volatile solvent and allowing it to

evaporate on a salt plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
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Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation

pattern can be used to confirm the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

aceclofenac methyl ester.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Aceclofenac Methyl Ester

NMR Spectroscopy
(¹H and ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation of
Aceclofenac Methyl Ester
The following diagram illustrates the predicted fragmentation pathway for aceclofenac methyl
ester in a mass spectrometer.
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Major Fragments

Aceclofenac Methyl Ester
[C₁₇H₁₅Cl₂NO₄]⁺˙

m/z = 367

[M - OCH₃]⁺
m/z = 336- OCH₃

[M - COOCH₃]⁺
m/z = 308

- COOCH₃

[C₁₄H₁₀Cl₂NO]⁺
m/z = 278

- CH₂CO

Click to download full resolution via product page

Caption: Predicted MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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